3,4,5-Triacetoxybenzyl alcohol
CAS No.:
Cat. No.: VC20173445
Molecular Formula: C13H14O7
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O7 |
|---|---|
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | [2,3-diacetyloxy-5-(hydroxymethyl)phenyl] acetate |
| Standard InChI | InChI=1S/C13H14O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-5,14H,6H2,1-3H3 |
| Standard InChI Key | RXOXLXZGIQKSOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)CO |
Introduction
Chemical Identity and Structural Characteristics
3,4,5-Trimethoxybenzyl alcohol (C₁₀H₁₄O₄) is characterized by a molecular weight of 198.22 g/mol and a benzyl alcohol backbone with methoxy substitutions at all three available positions on the aromatic ring . The compound exists as a clear to light brown viscous liquid at room temperature, with a density of 1.233 g/mL and a boiling point of 228°C at 25 mm Hg . Its pKa of 13.99 ± 0.10 indicates weak acidity, consistent with phenolic derivatives .
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a monoclinic crystal system (space group P2₁/n) with six independent molecules in the asymmetric unit cell . The methoxy groups adopt a planar configuration relative to the aromatic ring, stabilizing the structure through intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) spectra show characteristic signals at δ 3.85–3.89 ppm (methoxy protons) and δ 4.60 ppm (benzyl alcohol –CH₂– group).
Synthetic Methodologies
Reduction of 3,4,5-Trimethoxybenzaldehyde
The most common synthesis involves the reduction of 3,4,5-trimethoxybenzaldehyde using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄-mediated reductions achieve yields >85% under anhydrous conditions, while hydrogenation over palladium-on-carbon (Pd/C) offers a greener alternative with comparable efficiency.
Reaction Conditions:
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LiAlH₄ Method: 0°C to room temperature, tetrahydrofuran (THF) solvent, 4 h reaction time.
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Catalytic Hydrogenation: 1 atm H₂, ethanol solvent, 25°C, 6 h.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 3°C | |
| Boiling Point | 228°C at 25 mm Hg | |
| Density (25°C) | 1.233 g/mL | |
| Refractive Index | Not reported | |
| Solubility | Chloroform, EtOH, EtOAc, DCM | |
| Flash Point | >230°F |
The compound’s solubility in polar aprotic solvents facilitates its use in esterification and oxidation reactions .
Pharmaceutical Applications
NSAID Conjugation for Enhanced Bioactivity
Esterification with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen improves lipophilicity and cyclooxygenase-2 (COX-2) selectivity. Preclinical studies show a 40–60% increase in anti-inflammatory activity compared to parent NSAIDs, attributed to prolonged plasma half-life and enhanced tissue penetration.
Industrial and Catalytic Applications
Iron-Catalyzed Dehydrogenative Coupling
Heterogeneous iron nanoparticles (FeNPs) catalyze the coupling of 3,4,5-trimethoxybenzyl alcohol with amines to form imines, achieving yields up to 78% under solvent-free conditions . Catalyst poisoning experiments with PMe₃ and Hg confirm the heterogeneous nature of the active species .
Chromium(III)-Mediated Oxidations
Cr(III)-salen complexes facilitate the oxidation of benzyl alcohols to aldehydes, though competing aerobic oxidation pathways limit yields to 30% in imine synthesis . Density Functional Theory (DFT) calculations identify stable alkoxo-Cr(III) intermediates as kinetic barriers .
Natural Occurrence and Ecological Significance
Isolated from Acer truncatum leaves and Rhizophora apiculata stem bark, 3,4,5-trimethoxybenzyl alcohol contributes to plant defense mechanisms against pathogens . Its biosynthesis likely proceeds via O-methylation of gallic acid derivatives, followed by reduction.
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